

# A Technical Guide to Commercial Everolimus-d4 for Research Applications

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Compound of Interest		
Compound Name:	Everolimus-d4	
Cat. No.:	B563853	Get Quote

For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results in bioanalytical assays. This guide provides an in-depth overview of **Everolimus-d4**, a deuterated analog of the mTOR inhibitor Everolimus, focusing on its commercial availability, quality attributes, and application in research, particularly in pharmacokinetic and therapeutic drug monitoring studies.

# **Commercial Suppliers of Everolimus-d4**

**Everolimus-d4** is available from several commercial suppliers, each providing the product with specific quality and formulation characteristics. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison for research procurement.



Supplier	Product Name/N umber	CAS Number	Molecul ar Formula	Molecul ar Weight ( g/mol )	Purity/Is otopic Enrichm ent	Formula tion	Storage Temper ature
MedChe mExpres s	Everolim us-d4 / HY- 10218S	1338452- 54-2	C53H79D4 NO14	962.25	Purity (LCMS): 97.88%, Isotopic Enrichme nt: 98.0% [1]	White to off-white solid[1]	-20°C (3 years)[1]
Cayman Chemical	Everolim us-d4 / 22559	1338452- 54-2	C53H79D4 NO14	962.3	≥99% deuterate d forms (d1-d4); ≤1% do[2]	A solid[2]	4°C (≥ 4 years)[2]
Sigma- Aldrich (Cerilliant	Everolim us-D4 solution / E-070	1338452- 54-2	C53H79D4 NO14	962.25	Certified Referenc e Material	100 μg/mL in acetonitril e	-70°C
Cambrid ge Isotope Labs	Everolim us (2- hydroxye thyl-D4, 98%) / DLM- 9855-PK	1338452- 54-2	C53H79D4 NO14	962.25	Chemical Purity 98%[3]	Neat[3]	-20°C[3]
Simson Pharma Limited	Everolim us D4	1338452- 54-2	C53H83N O14	958.22	Certificat e of Analysis provided[ 4]	Not specified	Not specified

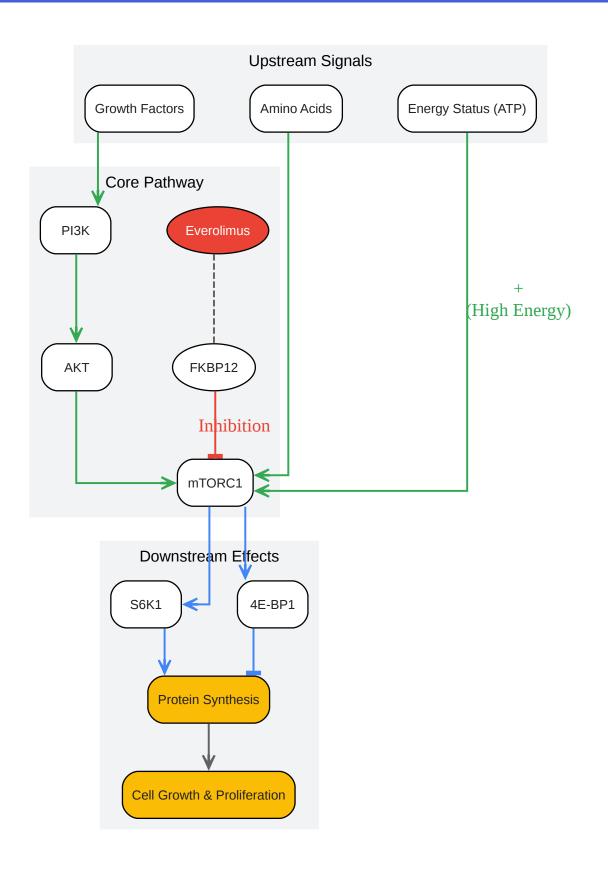


CP Lab Safety	Everolim us-d4	1338452- 54-2	C53H79D4 NO14	962.2491	99%+ Purity deuterate d forms (d₁-d₄); ≤1% d₀[5]	1 mg package size[5]	Not specified
AA Blocks (via Sigma- Aldrich)	Everolim us-d4	1338452- 54-2	C53H79D4 NO14	962.26	Purity: 99%[6]	Not specified	2~8°C[6]

# Mechanism of Action: Everolimus and the mTOR Signaling Pathway

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[7][8] [9] It integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, cellular energy status, and oxygen levels.[10][11][12] Everolimus exerts its effect by first binding to the intracellular protein FKBP12.[8] The resulting Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[8][13] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in protein synthesis and cell cycle progression.[11][14] By blocking this pathway, Everolimus effectively reduces cell proliferation and angiogenesis.[8][15]





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Caption: Everolimus inhibits the mTORC1 signaling pathway.



# Application of Everolimus-d4 in Research: A Representative Experimental Protocol

**Everolimus-d4** is primarily used as an internal standard (IS) for the quantification of Everolimus in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16][17] The stable isotope-labeled IS co-elutes with the analyte and helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[18]

Below is a generalized protocol for the quantification of Everolimus in whole blood, compiled from various published methods.[19][20][21][22]

## **Preparation of Solutions**

- Everolimus-d4 Internal Standard (IS) Stock Solution: Prepare a stock solution of
   Everolimus-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a
   concentration of approximately 5 mg/L.[16] This stock can be further diluted to create
   working solutions.[16]
- Precipitating Reagent: A common reagent for protein precipitation is a mixture of 0.1-0.4 M zinc sulfate and methanol or acetonitrile, containing the IS at a specific concentration (e.g., 50 μg/L).[21][22]

## **Sample Preparation: Protein Precipitation**

- To 100 μL of whole blood sample (calibrator, quality control, or unknown sample), add 200-500 μL of the cold precipitating reagent containing the Everolimus-d4 internal standard.[21]
   [22]
- Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[21]
- Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[21][22]
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[21]

## **LC-MS/MS Analysis**



- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used for separation (e.g., Kinetex® Polar C18, 50 x 2.1 mm, 2.6 μm).[16]
  - Mobile Phase A: LC-MS grade water with 2-4 mM ammonium acetate and 0.1% formic acid.[16][20]
  - Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v) with 2-4 mM
     ammonium acetate and 0.1% formic acid.[16]
  - Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[16]
  - Column Temperature: The column is often heated to 50-60°C to improve peak shape.[16]
  - Injection Volume: 1-20 μL of the supernatant is injected.[16][20]
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
  - Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammoniated adducts of the protonated molecules are often used as precursor ions.[19]
  - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Everolimus and Everolimus-d4. For example, a transition for Everolimus could be m/z 975.6 → 908.7.[17]

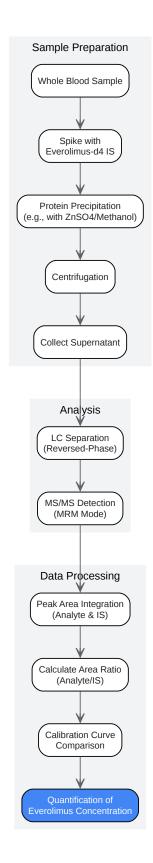
### **Data Analysis**

The concentration of Everolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Everolimus-d4**) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Everolimus.

# **General Experimental Workflow**



The following diagram illustrates the typical workflow for the quantification of Everolimus in a research setting using **Everolimus-d4** as an internal standard.





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Caption: Workflow for Everolimus quantification using an internal standard.

In conclusion, **Everolimus-d4** is an essential tool for researchers requiring precise quantification of Everolimus. A variety of commercial suppliers offer this stable isotope-labeled standard in different formulations and purities. The provided experimental protocol and workflow offer a comprehensive guide for its application in bioanalytical methods, ensuring high-quality data for drug development and clinical research.

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